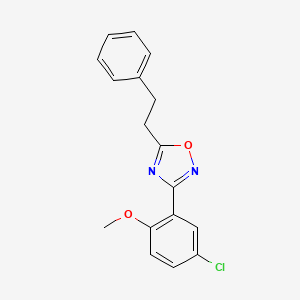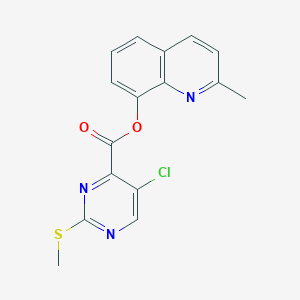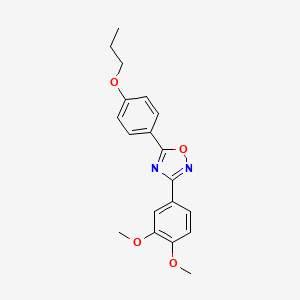
3-(5-chloro-2-methoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-chloro-2-methoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is also known as CMPO and has a molecular formula of C18H17ClN2O2. The unique structure of CMPO makes it an interesting molecule to study, and its synthesis and properties have been extensively investigated.
作用機序
The mechanism of action of CMPO is not fully understood, but it is believed to work by binding to specific receptors in cells and altering their function. In cancer cells, CMPO has been shown to induce apoptosis and inhibit cell proliferation. In bacteria, CMPO has been shown to disrupt cell membrane integrity and inhibit bacterial growth.
Biochemical and Physiological Effects:
CMPO has been shown to have a range of biochemical and physiological effects. In cancer cells, CMPO has been shown to induce DNA damage and inhibit DNA repair mechanisms. In bacteria, CMPO has been shown to disrupt cell membrane function and inhibit protein synthesis. In animal studies, CMPO has been shown to have a low toxicity profile and does not cause significant adverse effects.
実験室実験の利点と制限
One of the main advantages of CMPO is its relatively simple synthesis, which makes it easy to obtain for laboratory experiments. CMPO also has a range of potential applications in various fields, which makes it an interesting molecule to study. One limitation of CMPO is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
将来の方向性
There are several future directions for the study of CMPO. One potential area of research is to further investigate its anti-cancer properties and optimize its use as a chemotherapeutic agent. Another area of research is to investigate its potential use as an anti-inflammatory and anti-bacterial agent. In material science, CMPO could be further studied for its potential use as a fluorescent probe. Overall, the study of CMPO has the potential to lead to the development of new and innovative applications in various fields.
合成法
The synthesis of CMPO involves the reaction of 5-chloro-2-methoxybenzoic acid with 2-phenylethylamine in the presence of thionyl chloride. The resulting product is then reacted with hydrazine hydrate to form the final compound. The synthesis of CMPO is relatively simple and can be carried out using standard laboratory techniques.
科学的研究の応用
CMPO has been extensively studied for its potential applications in various fields. In medicine, CMPO has been shown to have anti-cancer properties and can be used as a chemotherapeutic agent. It has also been studied for its potential use as an anti-inflammatory and anti-bacterial agent. In agriculture, CMPO has been shown to have insecticidal properties and can be used as a pesticide. In material science, CMPO has been studied for its potential use as a fluorescent probe.
特性
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-21-15-9-8-13(18)11-14(15)17-19-16(22-20-17)10-7-12-5-3-2-4-6-12/h2-6,8-9,11H,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBIDXLNKUOTBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NOC(=N2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,4-dimethoxyphenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5330725.png)

![7-{[(5-fluoro-1H-benzimidazol-2-yl)methoxy]acetyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5330746.png)
![7-[(2,7-dimethylpyrazolo[1,5-a]pyrimidin-5-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5330762.png)
![N-(3,5-difluorophenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5330766.png)

![1-{2-[1-(N-methylglycyl)piperidin-2-yl]ethyl}pyrrolidin-2-one](/img/structure/B5330778.png)

![N-(4-fluorophenyl)-1-[(7-methyl-1-benzofuran-2-yl)carbonyl]-3-piperidinamine](/img/structure/B5330803.png)

![methyl 4-{[(3-methoxyphenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5330818.png)
![3-{3-[(4-chlorophenyl)thio]-5-nitrophenoxy}pyridine](/img/structure/B5330823.png)
![5-(2-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-2-oxoethyl)-2-methyl-4(3H)-pyrimidinone](/img/structure/B5330838.png)